molecular formula C17H11Cl2NO3S B2726994 (5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione CAS No. 331463-88-8

(5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B2726994
CAS No.: 331463-88-8
M. Wt: 380.24
InChI Key: YWVWZIDNXBHUAZ-VIZOYTHASA-N
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Description

(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is a chemical compound offered for research purposes. It features a thiazolidine-2,4-dione core, a privileged scaffold in medicinal chemistry known for its diverse biological properties . The compound is structurally characterized by a benzylidene substitution at the 5-position and a 2,4-dichlorophenyl methoxy group. With the molecular formula C₁₇H₁₂ClNO₃S and a molecular weight of 345.80 g/mol , this molecule belongs to a class of compounds that are frequently investigated for their potential as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a key nuclear receptor target in metabolic disease research, particularly for type 2 diabetes, where agonists can enhance insulin sensitivity . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and development of novel bioactive molecules. Please Note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO3S/c18-12-4-3-11(14(19)8-12)9-23-13-5-1-10(2-6-13)7-15-16(21)20-17(22)24-15/h1-8H,9H2,(H,20,21,22)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVWZIDNXBHUAZ-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazolidine core with various substituents that influence its biological properties. The presence of the dichlorophenyl and methoxy groups enhances its lipophilicity and potential interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of thiazolidinedione derivatives like this compound is attributed to several mechanisms:

  • Antidiabetic Effects : Thiazolidinediones are primarily known for their role as insulin sensitizers in the treatment of type 2 diabetes. They activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which regulates glucose and lipid metabolism .
  • Anticancer Activity : Research indicates that derivatives can induce apoptosis in cancer cells through cell cycle arrest and modulation of apoptosis-related proteins. For instance, studies have shown that modifications at the 5-position of the thiazolidinedione ring enhance anticancer activity against various tumor cell lines .
  • Antibacterial Properties : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MIC) indicating moderate antibacterial efficacy .

Antidiabetic Activity

A study demonstrated that thiazolidinedione derivatives significantly improved insulin sensitivity in diabetic models. The compound's ability to enhance glucose uptake in adipocytes was linked to its activation of PPARγ .

Anticancer Activity

Patil et al. evaluated several thiazolidinedione derivatives for antiproliferative activity against multiple cancer cell lines. The results showed that compounds with specific substitutions exhibited significant cytotoxic effects against breast cancer (MCF-7) and leukemia (K562) cell lines. Notably, one derivative displayed an IC50 value indicating potent anticancer effects .

Antibacterial Activity

A recent study assessed the antibacterial effects of various thiazolidinedione derivatives. The tested compounds showed promising activity against Staphylococcus aureus and Bacillus subtilis with MIC values around 31.25 µg/ml for the most active derivatives. However, their efficacy was lower than standard antibiotics like streptomycin .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntidiabeticAdipocytesN/A
AnticancerMCF-7IC50 = 12 µM
AnticancerK562IC50 = 15 µM
AntibacterialStaphylococcus aureusMIC = 31.25 µg/ml
AntibacterialBacillus subtilisMIC = 31.25 µg/ml

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolidinediones, including the compound , exhibit anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

  • Case Study : A study published in Cancer Letters highlighted that derivatives of thiazolidinediones can inhibit tumor growth in breast cancer models by promoting cell cycle arrest and apoptosis .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against various pathogens. Its structural features suggest potential interactions with bacterial cell membranes or enzymatic targets.

  • Research Findings : In vitro studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential use in treating bacterial infections .

The biological activity of (5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in metabolic pathways of cancer cells.
  • Modulation of Gene Expression : It can influence the expression of genes related to apoptosis and cell proliferation.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in therapeutic settings. Preliminary toxicological assessments have been conducted:

  • Findings : Toxicity studies indicate that while the compound exhibits significant biological activity, it also presents cytotoxic effects at higher concentrations. This necessitates further investigation into dose optimization for therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Halogenated Aromatic Substitutions
  • Target Compound: The 2,4-dichlorophenyl methoxy group enhances lipophilicity and may improve receptor binding affinity compared to non-halogenated analogs. Chlorine atoms at the 2- and 4-positions likely contribute to steric and electronic effects, optimizing PPARγ interactions .
  • Comparison with Fluorophenyl Analogs: The compound “(5E)-5-[(4-fluorophenyl)methylidene]-3-[(4-iodoanilino)methyl]-1,7,10-thiazolidine-2,4-dione” () replaces chlorine with fluorine. Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance but could diminish binding affinity compared to dichloro-substituted derivatives . Docking Scores: Thiazolidinedione derivatives with 3-amino-4-hydroxyphenyl substituents (e.g., SMI-IV-4 in ) exhibit stronger docking scores (-5.1), suggesting that polar groups enhance target engagement. The dichlorophenyl group in the target compound may balance lipophilicity and affinity .
(b) Methoxy and Alkoxy Substitutions
  • Methoxybenzylidene Derivatives: Compounds like “3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione” () feature a methoxy group instead of dichlorophenyl. Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways. The dichlorophenyl group in the target compound likely enhances stability and prolongs half-life .
  • Cyclohexylethoxy Derivatives :
    • “(5E)-5-[[3-chloro-4-(2-cyclohexylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione” () incorporates a bulky cyclohexylethoxy group, which may improve bioavailability but complicate synthesis. The target compound’s dichlorophenyl methoxy group offers a simpler synthetic route while maintaining potency .

Physicochemical Properties

Property Target Compound 4-Methoxybenzylidene Derivative 3-Chlorophenyl Analogue
Molecular Formula C₁₇H₁₁Cl₂NO₃S C₁₈H₂₄N₂O₃S C₁₇H₁₂ClNO₃S
Molar Mass (g/mol) 376.25 356.46 345.80
LogP (Predicted) ~3.8 (high lipophilicity) ~2.5 ~3.2
Solubility (aq.) Low Moderate Low

In contrast, methoxy-substituted analogs (LogP ~2.5) show better solubility but reduced target affinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione?

  • Methodology : Optimize condensation reactions between 4-[(2,4-dichlorophenyl)methoxy]benzaldehyde and thiazolidine-2,4-dione derivatives under acidic catalysis (e.g., acetic acid or piperidine). Monitor reaction progress via TLC and purify using recrystallization from ethanol or DMF-acetic acid mixtures .
  • Critical Parameters : Adjust reaction time (2–6 hours), temperature (reflux conditions), and stoichiometry (1:1.2 molar ratio of aldehyde to thiazolidinedione) to maximize yield (typically 60–80%).

Q. How should this compound be characterized to confirm its structural integrity?

  • Analytical Techniques :

  • NMR : Analyze 1^1H and 13^13C NMR spectra for diagnostic peaks (e.g., thiazolidinedione carbonyl at ~170 ppm, dichlorophenyl aromatic protons at 7.2–7.8 ppm) .
  • Mass Spectrometry : Confirm molecular weight (exact mass: ~405.2 g/mol) using ESI-MS or HRMS .
  • IR Spectroscopy : Identify C=O stretches (~1750 cm1^{-1}) and C-S bonds (~650 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation .
  • Store in sealed containers away from oxidizers and moisture; maintain temperatures below 25°C .
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets for this compound?

  • Approach :

Synthesize analogs with modifications to the dichlorophenyl, methoxy, or thiazolidinedione moieties.

Test in bioassays (e.g., enzyme inhibition, cytotoxicity) and correlate substituent effects with activity.

Use computational tools (molecular docking) to predict binding affinities to targets like PPAR-γ or antimicrobial enzymes .

  • Example : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl variants to assess halogen vs. electron-donor effects .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Methodology :

  • Perform solubility tests in DMSO, ethanol, and chloroform at controlled temperatures (25°C, 37°C).
  • Use differential scanning calorimetry (DSC) to detect polymorphic forms that may influence solubility .
  • Analyze purity via HPLC (>95% required for reliable data) .

Q. What strategies are effective in optimizing the compound’s stability under physiological conditions?

  • Experimental Design :

  • Conduct pH-dependent stability studies (pH 2–9) using simulated gastric/intestinal fluids.
  • Monitor degradation via LC-MS and identify products (e.g., hydrolysis of thiazolidinedione ring or methoxy cleavage) .
  • Stabilize via microencapsulation or formulation with cyclodextrins .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial efficacy across studies?

  • Resolution Steps :

Standardize assay conditions (e.g., broth microdilution vs. disk diffusion methods).

Control for compound purity and solvent effects (DMSO interference in microbial growth) .

Validate results with positive controls (e.g., ciprofloxacin for bacteria) and statistical analysis (p < 0.05) .

Q. What mechanistic insights explain the dual antioxidant and pro-oxidant behavior observed in vitro?

  • Hypothesis Testing :

  • Measure ROS levels (DCFH-DA assay) under varying concentrations (1–100 µM).
  • Correlate redox behavior with structural features (e.g., dichlorophenyl’s electron-withdrawing effects) using cyclic voltammetry .

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